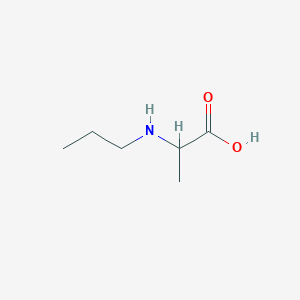

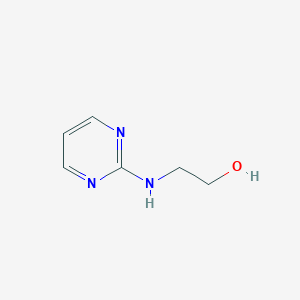

2-(Pyrimidin-2-ylamino)ethanol

Vue d'ensemble

Description

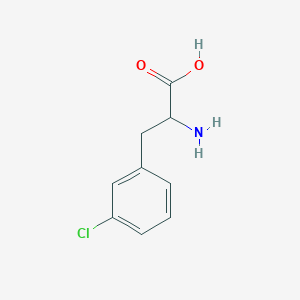

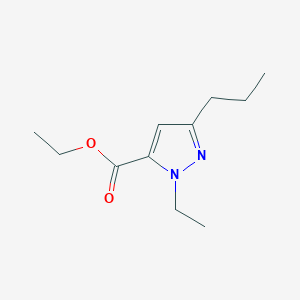

2-(Pyrimidin-2-ylamino)ethanol is a compound that contains a pyrimidine moiety . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of 2-(Pyrimidin-2-ylamino)ethanol and its derivatives has been reported in several studies . For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . Another study reported the synthesis of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives .Molecular Structure Analysis

The molecular structure of 2-(Pyrimidin-2-ylamino)ethanol and its derivatives has been analyzed in several studies . For example, a study reported the molecular structure of 1,3-dimethyl-2-(pyridin-2-yl)perimidinium iodide .Chemical Reactions Analysis

The chemical reactions involving 2-(Pyrimidin-2-ylamino)ethanol have been reported . For instance, an efficient reaction of readily available substituted 2-benzylidenemalononitriles and substituted benzamidines provides 2-aryl-5-benzylpyrimidine-4,6-diamines in good yields under simple reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Pyrimidin-2-ylamino)ethanol have been reported in several studies . For example, ethyl 6-(5-((2,3-difluorobenzyl)carbamoyl)pyrimidin-2-yl)nicotinate (12i) is a white solid with a melting point of 181–182 °C .Applications De Recherche Scientifique

Anti-Fibrotic Applications

The pyrimidine moiety, which is a part of the “2-(Pyrimidin-2-ylamino)ethanol” structure, has been employed in the design of compounds with anti-fibrotic activities. Novel 2-(pyridin-2-yl) pyrimidine derivatives have shown promising results against fibrosis, particularly in hepatic stellate cells (HSC-T6). These compounds have been found to exhibit better anti-fibrotic activities than some existing drugs, indicating potential for development as novel anti-fibrotic medications .

Anticancer Activity

Derivatives of 2-(Pyrimidin-2-ylamino)ethanol have been synthesized and evaluated for their anticancer properties. Specifically, they have been tested as antagonists of the retinoid X receptor alpha (RXRα), which plays a key role in cancer development. Some derivatives have shown strong antagonist activity, potent anti-proliferative effects against human cancer cell lines, and low cytotoxicity in normal cells .

Synthesis of Heterocyclic Compounds

The pyrimidine core of 2-(Pyrimidin-2-ylamino)ethanol is a privileged structure in medicinal chemistry. It has been used to construct libraries of novel heterocyclic compounds with potential biological activities. These libraries are valuable for discovering new drugs with various pharmacological effects .

Antimicrobial Properties

Pyrimidine derivatives, including those related to 2-(Pyrimidin-2-ylamino)ethanol, are known to possess antimicrobial properties. They have been studied for their effectiveness against a range of microbial pathogens, offering a pathway for the development of new antimicrobial agents .

Antiviral Effects

The structural framework of 2-(Pyrimidin-2-ylamino)ethanol allows for the creation of compounds with antiviral activities. These compounds can be designed to target specific stages of viral replication or to inhibit viral entry into host cells .

Enzyme Inhibition

Compounds derived from 2-(Pyrimidin-2-ylamino)ethanol have been investigated for their ability to inhibit certain enzymes that are involved in disease processes. By targeting these enzymes, it is possible to modulate biological pathways and treat various conditions .

Orientations Futures

While specific future directions for 2-(Pyrimidin-2-ylamino)ethanol are not mentioned in the retrieved papers, the field of pyrimidine research is vast and continues to grow. Pyrimidines are considered as a privileged structure in medicinal chemistry and the compounds containing pyrimidine as the core are reported to exhibit diverse types of biological and pharmaceutical activities . Therefore, the development of new pyrimidines as therapeutic agents is a promising area of research .

Propriétés

IUPAC Name |

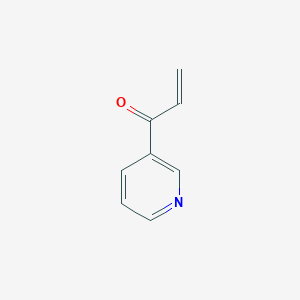

2-(pyrimidin-2-ylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c10-5-4-9-6-7-2-1-3-8-6/h1-3,10H,4-5H2,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTMJYEXQVZXYKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyrimidin-2-ylamino)ethanol | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B162618.png)